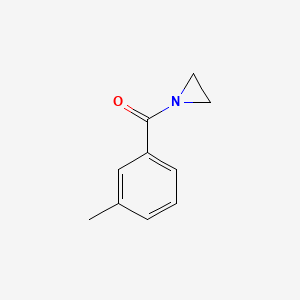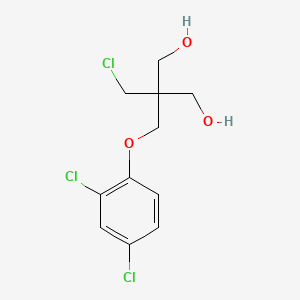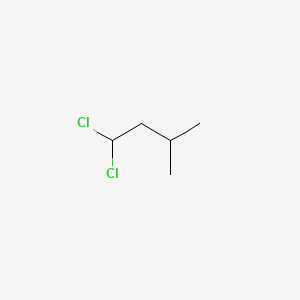
1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- is an organic compound with the molecular formula C15H18FN It is a tertiary amine that contains a naphthalene ring, making it an aromatic compound
Méthodes De Préparation
The synthesis of 1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- typically involves the reaction of naphthalenemethylamine with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Applications De Recherche Scientifique
1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can interact with various receptors and enzymes in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- can be compared with other similar compounds, such as:
1-Naphthalenemethylamine, N-ethyl-N-(2-fluoroethyl)-: This compound has a similar structure but with an ethyl group instead of a methyl group.
1-Naphthalenemethylamine, N-(2-chloroethyl)-N-methyl-: This compound has a chlorine atom instead of a fluorine atom.
1-Naphthalenemethylamine, N-(2-bromoethyl)-N-methyl-: This compound has a bromine atom instead of a fluorine atom.
The uniqueness of 1-Naphthalenemethylamine, N-(2-fluoroethyl)-N-methyl- lies in its specific chemical structure, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
318-88-7 |
|---|---|
Formule moléculaire |
C14H16FN |
Poids moléculaire |
217.28 g/mol |
Nom IUPAC |
2-fluoro-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H16FN/c1-16(10-9-15)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3 |
Clé InChI |
MXQCXRIBPVYRJN-UHFFFAOYSA-N |
SMILES canonique |
CN(CCF)CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)



![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)

![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)

![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)

